molecular formula C10H10N2OS B1240605 3-(Ethylthio)-6-(2-furanyl)pyridazine

3-(Ethylthio)-6-(2-furanyl)pyridazine

Cat. No. B1240605
M. Wt: 206.27 g/mol
InChI Key: HFNCCYWPVYMNGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(ethylthio)-6-(2-furanyl)pyridazine is an aryl sulfide.

Scientific Research Applications

Synthesis and Herbicidal Activities

  • Compounds similar to 3-(Ethylthio)-6-(2-furanyl)pyridazine have been synthesized and tested for their herbicidal activities. These compounds have shown efficacy in inhibiting chlorophyll and possess herbicidal activities comparable to commercial bleaching herbicides against dicotyledonous plants (Xu et al., 2008).

Central Nervous System Activity

  • Pyridazine derivatives, including those with ethylthio groups, have been synthesized and tested for their ability to interact with central nervous system receptors. Some of these compounds have shown significant binding to rat brain membranes, indicating potential CNS activity (Barlin et al., 1994).

Antibacterial Activity

  • The antibacterial activities of novel thieno[2,3-c]pyridazines, which are structurally similar to 3-(Ethylthio)-6-(2-furanyl)pyridazine, have been evaluated. These studies indicate potential applications in developing new antibacterial agents (Al-Kamali et al., 2014).

Sodium-Ammonia Reductions in Chemistry

  • In the field of chemical synthesis, the sodium-ammonia reduction method has been used for compounds including ethylthio-substituted pyridazines. This method has proven effective for protodehalogenation and protodealkylation, crucial in synthesizing various derivatives (Lannoy et al., 2010).

Corrosion Inhibition

  • Pyridazine derivatives, including those with ethylthio groups, have been studied as corrosion inhibitors. They have shown effectiveness in protecting metals like iron in hydrochloride acid solutions, indicating their potential use in material science and engineering (Chetouani et al., 2003).

Biological Activities in Agriculture

  • Some pyridazine derivatives have exhibited growth stimulatory activity in agricultural applications. Their effects on plant growth, flowering, and fruit production have been documented, showing potential use in enhancing crop yield and health (Tiratsuyan et al., 2016).

properties

Product Name

3-(Ethylthio)-6-(2-furanyl)pyridazine

Molecular Formula

C10H10N2OS

Molecular Weight

206.27 g/mol

IUPAC Name

3-ethylsulfanyl-6-(furan-2-yl)pyridazine

InChI

InChI=1S/C10H10N2OS/c1-2-14-10-6-5-8(11-12-10)9-4-3-7-13-9/h3-7H,2H2,1H3

InChI Key

HFNCCYWPVYMNGA-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NN=C(C=C1)C2=CC=CO2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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